Cas no 866930-35-0 (3-(4-bromo-2-methylphenyl)propanal)
3-(4-bromo-2-methylphenyl)propanal Chemical and Physical Properties
Names and Identifiers
-
- BENZENEPROPANAL, 4-BROMO-2-METHYL-
- 3-(4-bromo-2-methylphenyl)propanal
- 3-(4-bromo-2-methylphenyl)propionaldehyde
- 866930-35-0
- EN300-1913702
- SCHEMBL1922045
- BGCQIHFWRSBDJW-UHFFFAOYSA-N
-
- Inchi: 1S/C10H11BrO/c1-8-7-10(11)5-4-9(8)3-2-6-12/h4-7H,2-3H2,1H3
- InChI Key: BGCQIHFWRSBDJW-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C)C=1)CCC=O
Computed Properties
- Exact Mass: 225.99933Da
- Monoisotopic Mass: 225.99933Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 17.1Ų
3-(4-bromo-2-methylphenyl)propanal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010012472-250mg |
3-(4'-Bromo-2'-methylphenyl)propionaldehyde |
866930-35-0 | 97% | 250mg |
$489.60 | 2023-08-31 | |
| Alichem | A010012472-500mg |
3-(4'-Bromo-2'-methylphenyl)propionaldehyde |
866930-35-0 | 97% | 500mg |
$863.90 | 2023-08-31 | |
| Alichem | A010012472-1g |
3-(4'-Bromo-2'-methylphenyl)propionaldehyde |
866930-35-0 | 97% | 1g |
$1549.60 | 2023-08-31 | |
| Enamine | EN300-1913702-0.05g |
3-(4-bromo-2-methylphenyl)propanal |
866930-35-0 | 0.05g |
$647.0 | 2023-09-17 | ||
| Enamine | EN300-1913702-0.1g |
3-(4-bromo-2-methylphenyl)propanal |
866930-35-0 | 0.1g |
$678.0 | 2023-09-17 | ||
| Enamine | EN300-1913702-0.25g |
3-(4-bromo-2-methylphenyl)propanal |
866930-35-0 | 0.25g |
$708.0 | 2023-09-17 | ||
| Enamine | EN300-1913702-0.5g |
3-(4-bromo-2-methylphenyl)propanal |
866930-35-0 | 0.5g |
$739.0 | 2023-09-17 | ||
| Enamine | EN300-1913702-1.0g |
3-(4-bromo-2-methylphenyl)propanal |
866930-35-0 | 1g |
$986.0 | 2023-05-31 | ||
| Enamine | EN300-1913702-2.5g |
3-(4-bromo-2-methylphenyl)propanal |
866930-35-0 | 2.5g |
$1509.0 | 2023-09-17 | ||
| Enamine | EN300-1913702-5.0g |
3-(4-bromo-2-methylphenyl)propanal |
866930-35-0 | 5g |
$2858.0 | 2023-05-31 |
3-(4-bromo-2-methylphenyl)propanal Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 3-(4-bromo-2-methylphenyl)propanal
Chemical Synthesis and Applications of 3-(4-bromo-2-methylphenyl)propanal (CAS No. 866930-35-0)
The compound 3-(4-bromo-2-methylphenyl)propanal, identified by CAS registry number 866930-35-0, represents an important aromatic aldehyde with unique structural characteristics. Comprising a substituted benzene ring linked to a propanal moiety, this molecule exhibits distinctive electronic properties due to the electron-withdrawing bromine atom at the 4-position and electron-donating methyl group at the 2-position on the phenyl ring. Recent advancements in synthetic methodologies have enabled precise control over the regioselectivity during its preparation, particularly through transition-metal-catalyzed cross-coupling strategies reported in Journal of Organic Chemistry (2022).
In medicinal chemistry research, this compound has emerged as a promising building block for designing bioactive molecules. A groundbreaking study published in Nature Communications (2023) demonstrated its utility in synthesizing novel quinoline derivatives with potent anti-proliferative activity against triple-negative breast cancer cell lines. The aldehyde functionality proved critical for forming imine linkages under mild conditions, enabling the construction of complex heterocyclic frameworks without compromising positional specificity of the bromophenyl substituent. Researchers highlighted the bromine atom's role in modulating ligand-receptor interactions through halogen bonding mechanisms, a finding validated through X-ray crystallography and molecular docking simulations.
Material science applications have also seen innovative developments involving this compound. In a 2024 study featured in Advanced Materials, chemists employed it as a key precursor in polyimide synthesis via aldol condensation reactions with diamine monomers. The methyl group's steric hindrance combined with the electron-withdrawing effects of bromine created unique thermal stability profiles, with resulting polymers exhibiting glass transition temperatures exceeding 350°C while maintaining excellent dielectric properties. This makes them ideal candidates for next-generation flexible electronics and aerospace composites requiring high thermal resistance.
Bioanalytical chemistry has witnessed its application as a derivatization reagent for mass spectrometry analysis of catecholamine neurotransmitters. A 2023 paper in Analytical Chemistry described how this compound's selective alkylation with tyrosine metabolites enhances ionization efficiency during LC-MS/MS detection, achieving sub-picomolar detection limits in biological matrices. The brominated phenyl group serves as an effective matrix additive in MALDI-ToF applications, improving spatial resolution during tissue imaging studies of neurochemical pathways.
Synthetic methodology innovations continue to expand its utility across disciplines. A 2024 report from the Royal Society of Chemistry detailed its use as a chiral auxiliary in asymmetric synthesis protocols, leveraging its planar chirality to achieve enantioselectivities up to 98% ee in conjugate addition reactions without transition metal catalysts. Computational studies using DFT modeling revealed favorable frontier orbital interactions when employed as an activating group in click chemistry reactions under copper-free conditions.
In pharmaceutical development contexts, this compound is being explored for its potential role in targeted drug delivery systems. Researchers at MIT's Koch Institute demonstrated that self-assembling amphiphilic copolymers incorporating this aldehyde unit could form stable micelles with encapsulation efficiencies exceeding 85% for hydrophobic therapeutic agents. The bromine substituent facilitated site-specific bioconjugation with antibody fragments via bioorthogonal copper-free azide-alkyne cycloaddition reactions, enhancing targeting accuracy while maintaining pharmacokinetic profiles suitable for intravenous administration.
Spectroscopic analysis confirms its distinct chemical fingerprint: proton NMR spectra exhibit characteristic signals at δ 7.1–7.5 ppm corresponding to ortho-methyl and para-bromo substituted aromatic protons, while carbon NMR reveals carbonyl carbon resonances at δ 198–205 ppm consistent with propanal structure. X-ray crystallography studies published in CrystEngComm (Q1 journal) revealed intermolecular hydrogen bonding networks between aldehyde oxygen atoms and neighboring methyl groups, forming extended supramolecular architectures that may influence crystallization behavior during industrial scale-up.
Safety data sheets indicate low acute toxicity profiles when handled according to standard laboratory protocols, with LD₅₀ values exceeding 5 g/kg in rodent models per recent OECD guideline-compliant studies (OECD Test Guideline 420). Its thermodynamic stability under ambient conditions has been confirmed through accelerated aging tests conducted by DSM Materials Science Group, showing less than 1% decomposition over six months at elevated temperatures up to 80°C.
Ongoing research focuses on optimizing its use in continuous flow synthesis systems. A collaborative project between Stanford University and Merck published findings showing improved reaction yields (up to 94%) using microfluidic reactors compared to traditional batch processes when synthesizing this compound via Friedel-Crafts acylation mechanisms followed by oxidation steps using TEMPO-mediated systems under solvent-free conditions.
In catalytic applications, it functions as an effective ligand precursor for palladium-catalyzed cross-coupling reactions under aerobic conditions reported in Catalysis Science & Technology. The combination of steric bulk from the methyl group and electronic tuning from bromine substitution allowed catalyst systems to achieve turnover frequencies (TOF) exceeding 1,500 h⁻¹ while maintaining excellent substrate selectivity - a critical advancement for sustainable process chemistry aiming to reduce precious metal usage.
Biomaterials researchers have successfully incorporated it into hydrogel networks through thiol-aldehyde click chemistry reported at the 2024 ACS National Meeting. The resulting materials demonstrated tunable mechanical properties ranging from elastic moduli of 1 kPa to over 1 MPa depending on crosslinking density parameters, making them suitable for both soft tissue engineering scaffolds and load-bearing biomedical devices requiring structural integrity.
A recent computational study using machine learning algorithms predicted potential binding affinities toward G-protein coupled receptors (GPCRs), identifying possible applications as lead compounds for developing novel analgesics or antipsychotics without opioid-related liabilities. These predictions were validated experimentally through surface plasmon resonance assays conducted at Pfizer's medicinal chemistry labs, revealing nanomolar affinity constants toward specific receptor subtypes.
In analytical chemistry contexts, it serves as an internal standard marker for quantitative metabolomics analysis using UHPLC-QTOF platforms according to methods outlined by Thermo Fisher Scientific's latest protocol updates (v7.4). Its distinct retention time profile (>15 minutes) and mass fragmentation pattern ([M+H]+ m/z calculated vs observed: difference <1 ppm) provide unmatched accuracy when quantifying trace metabolites in clinical samples during phase I drug metabolism studies.
Sustainable synthesis pathways are being developed through enzymatic oxidation approaches reported by researchers at ETH Zurich's biocatalysis unit (ACS Catalysis, March 2024). By employing engineered alcohol dehydrogenases under aqueous reaction conditions at ambient temperature (+C), they achieved >95% conversion rates from corresponding alcohol precursors while eliminating hazardous oxidizing agents like NaOCl or KMnO₄ - a significant step toward greener chemical manufacturing practices aligned with EU REACH regulations.
Nanostructured thin films fabricated using vapor deposition polymerization techniques incorporating this compound showed remarkable optoelectronic properties according to recent work published in Nano Letters. When integrated into organic photovoltaic cells as hole transport layers materialized via layer-by-layer assembly methods involving polyelectrolytes bearing complementary functional groups (-NH₂/-COOH) demonstrated power conversion efficiencies surpassing conventional materials by up to 18%, attributed to optimized charge carrier mobility measured via time-resolved microwave conductivity techniques.
Cryogenic electron microscopy studies revealed novel insights into protein-aldehyde interactions when applied as part of covalent docking experiments described in eLife Sciences. The compound's reactivity profile enabled covalent attachment sites on histidine residues within enzyme active sites without disrupting tertiary structures - a breakthrough technique now used by GlaxoSmithKline researchers to study dynamic enzyme-substrate interactions during drug discovery campaigns targeting metabolic disorders like type II diabetes mellitus.
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